molecular formula C9H6Cl2O2 B8547259 2,3-Dichloro-4-acryloylphenol

2,3-Dichloro-4-acryloylphenol

Cat. No. B8547259
M. Wt: 217.05 g/mol
InChI Key: KHLSLRWBWARRHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dichloro-4-acryloylphenol is a useful research compound. Its molecular formula is C9H6Cl2O2 and its molecular weight is 217.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-Dichloro-4-acryloylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dichloro-4-acryloylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,3-Dichloro-4-acryloylphenol

Molecular Formula

C9H6Cl2O2

Molecular Weight

217.05 g/mol

IUPAC Name

1-(2,3-dichloro-4-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C9H6Cl2O2/c1-2-6(12)5-3-4-7(13)9(11)8(5)10/h2-4,13H,1H2

InChI Key

KHLSLRWBWARRHV-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)C1=C(C(=C(C=C1)O)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2,3-dichloro-4-(3-chloropropionyl)phenol (8.4 g, 0.033 mole) in methanol (30 ml) and potassium acetate (3.5 g, 0.033 mole) in methanol (30 ml) were united and refluxed for 20 minutes. The mixture was treated with chloroform (200 ml), washed with water, dried over MgSO4, filtered and the solvent removed from the filtrate by evaporation in vacuo. The residue was recrystallized from carbon tetrachloride to give 6 g of 2,3-dichloro-4-acryloylphenol, m.p. 135°-137° C.
Quantity
8.4 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

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